Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17366452
InChI: InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3
SMILES:
Molecular Formula: C20H17BN2O4S
Molecular Weight: 392.2 g/mol

Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-

CAS No.:

Cat. No.: VC17366452

Molecular Formula: C20H17BN2O4S

Molecular Weight: 392.2 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- -

Specification

Molecular Formula C20H17BN2O4S
Molecular Weight 392.2 g/mol
IUPAC Name [1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3
Standard InChI Key GTFCBHZBSGPDCH-UHFFFAOYSA-N
Canonical SMILES B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The target compound features a bicyclic pyrrolo[2,3-b]pyridine system, a heteroaromatic scaffold merging pyrrole and pyridine rings. The sulfonyl group at position 1 serves as a protective moiety, preventing undesired reactivity at the nitrogen atom while enhancing solubility and crystallinity . The phenyl group at position 5 introduces steric bulk and π-electron density, potentially influencing intermolecular interactions such as π–π stacking, as observed in related sulfonated pyrrolopyridines . The boronic acid at position 3 enables dynamic covalent chemistry, particularly with diols, a property widely exploited in sensing and materials applications .

Molecular Formula and Weight

  • Empirical Formula: C₂₀H₁₇BN₂O₄S

  • Molecular Weight: 391.88 g/mol (calculated from atomic masses).
    This aligns with derivatives like [5-chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid (MW: 350.6 g/mol ), adjusted for the phenyl substituent.

Synthesis and Crystallographic Insights

Synthetic Routes

While no direct synthesis of the target compound is documented, analogous methodologies suggest a multi-step approach:

  • Core Formation: Construct the pyrrolo[2,3-b]pyridine ring via cyclization of appropriately substituted pyridine precursors.

  • Sulfonylation: Introduce the 4-methylphenylsulfonyl group using sulfonyl chlorides under basic conditions .

  • Borylation: Install the boronic acid via Miyaura borylation or directed ortho-metalation .

Crystallographic Behavior

Crystal structures of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, reveal a three-dimensional network stabilized by π–π interactions between sulfonyl aromatic rings (centroid–centroid distance: 3.623 Å) . The dihedral angle between the sulfonyl phenyl ring and the pyrrolopyridine core (79.60°) indicates significant torsional strain, which may influence reactivity in the target compound .

Physicochemical Properties

Acidity and Solubility

The boronic acid’s pKₐ is critical for its reactivity. For similar derivatives (e.g., 3-acetamidophenylboronic acid), pKₐ values range from 7.5 to 8.5 . Steric hindrance from the sulfonyl and phenyl groups may elevate the pKₐ, reducing ionization at physiological pH and altering binding affinities. Solubility is likely moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water due to the hydrophobic aryl groups.

Reactivity and Binding Affinity

Boronic Acid–Diol Interactions

The target compound’s boronic acid group can form reversible esters with 1,2- or 1,3-diols, a property harnessed in glucose sensing and drug delivery . Key structure–reactivity relationships include:

  • Steric Effects: Bulky substituents near boron (e.g., sulfonyl groups) reduce binding constants by hindering diol access. For example, 2-formylphenylboronic acid (2-FPBA) exhibits lower affinity for sorbitol (Kₐ ≈ 440 M⁻¹) compared to less hindered analogs .

  • Electronic Effects: Electron-withdrawing groups lower pKₐ, enhancing boronate formation at neutral pH. The sulfonyl group’s electron-withdrawing nature may counteract steric effects, creating a balance in reactivity.

Table 1. Predicted Binding Constants for the Target Compound

DiolpH 5.2 (Kₐ, M⁻¹)pH 7.4 (Kₐ, M⁻¹)pH 8.7 (Kₐ, M⁻¹)
Sorbitol50–100200–400500–800
Fructose<10100–200300–500
Glucosen/d20–4050–100
Estimates based on analogs from .

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